molecular formula C12H14N2O2 B10825018 N-Formylcytisine, (-)- CAS No. 881022-37-3

N-Formylcytisine, (-)-

Cat. No.: B10825018
CAS No.: 881022-37-3
M. Wt: 218.25 g/mol
InChI Key: PCYQRXYBKKZUSR-ZJUUUORDSA-N
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Description

Significance of Quinolizidine (B1214090) Alkaloids in Natural Product Chemistry

Quinolizidine alkaloids (QAs) represent a substantial and diverse group of natural products, primarily found in the Leguminosae family, with a notable presence in genera such as Lupinus, Baptisia, Thermopsis, Genista, Cytisus, and Sophora. nih.gov These alkaloids are characterized by a quinolizidine ring system and are biosynthesized from the amino acid L-lysine. nih.govacs.org The structural complexity and variety of QAs, which arise from modifications like dehydrogenation, oxygenation, and esterification, make them a fascinating subject for chemists. nih.gov

The significance of quinolizidine alkaloids extends to their wide range of biological activities, which include antimicrobial, antiviral, anti-inflammatory, and antitumor properties. acs.org This has led to their exploration as potential sources for new medicines. nih.gov Furthermore, the presence of QAs in certain plants, such as cultivated lupins, can impact their use in agriculture due to their potential toxicity and bitter taste. rsc.org The study of QAs is therefore crucial for both pharmaceutical development and agricultural applications. acs.orgrsc.org

Overview of (-)-N-Formylcytisine as a Cytisine-Type Alkaloid

(-)-N-Formylcytisine is classified as a cytisine-type alkaloid, a subgroup of quinolizidine alkaloids. abmole.comnih.gov It is a derivative of cytisine (B100878), distinguished by the presence of a formyl group attached to a nitrogen atom in the pyridine-like structure. smolecule.com This structural modification contributes to its unique chemical properties and biological activities. smolecule.com

The molecular formula of N-Formylcytisine is C₁₂H₁₄N₂O₂, and it has a molecular weight of approximately 218.25 g/mol . smolecule.com It is typically found as a white crystalline powder. smolecule.com Research has shown that N-Formylcytisine exists in two conformers due to the restricted rotation around the N-C=O bond, a phenomenon observable through NMR spectroscopy. researchgate.netksu.kz

Historical Context and Research Evolution of N-Formylcytisine

N-Formylcytisine has been isolated from various plant species, most notably from the stem bark of Maackia amurensis. abmole.comnih.govtandfonline.com Its presence has also been documented in other plants like Euchresta tubulosa Dunn and Genista tinctoria. mdpi.comtsijournals.com The first isolation of N-formylcytisine from Thermopsis chinensis was reported in 1974. mdpi.com

Early research on N-Formylcytisine primarily focused on its isolation, structural elucidation, and chemical characterization. Spectroscopic methods such as NMR, IR, and mass spectrometry have been instrumental in identifying and confirming its structure. nih.govmdpi.com

In recent years, the focus of research has expanded to include its synthesis and potential biological applications. The formylation of cytisine using agents like formic acid is a common method for its synthesis. smolecule.comksu.kz Studies have explored its potential as an agonist for nicotinic acetylcholine (B1216132) receptors, suggesting possible applications in neuropharmacology for conditions like nicotine (B1678760) addiction and cognitive disorders. smolecule.comsmolecule.com Furthermore, research has indicated potential antioxidant and neuroprotective properties of N-Formylcytisine. smolecule.com The development of chromatographic techniques, such as high-speed counter-current chromatography (HSCCC), has facilitated the efficient separation and purification of N-Formylcytisine from natural sources. mdpi.commdpi.com

Detailed Research Findings

CategoryFindingSource(s)
Natural Occurrence Isolated from the stem bark of Maackia amurensis. abmole.comnih.govtandfonline.com
Isolated from the stem of Euchresta tubulosa Dunn. mdpi.commdpi.com
Found in various parts of Genista tinctoria. tsijournals.com
Identified in Sophora tonkinensis. nih.gov
Isolated from Gonocytisus pterocladus. tandfonline.com
Chemical Properties Molecular Formula: C₁₂H₁₄N₂O₂ smolecule.com
Molecular Weight: ~218.25 g/mol smolecule.com
Exists as two conformers due to restricted rotation around the N-C=O bond. researchgate.netksu.kz
Synthesis Can be synthesized by the formylation of cytisine with formic acid. smolecule.comksu.kz
Biological Activity Acts as an agonist for nicotinic acetylcholine receptors. smolecule.comsmolecule.com
Exhibits potential antioxidant and neuroprotective effects. smolecule.com
May inhibit acetylcholinesterase (AChE). smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

881022-37-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m1/s1

InChI Key

PCYQRXYBKKZUSR-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Origin of Product

United States

Natural Occurrence and Distribution of N Formylcytisine

Botanical Sources and Species Identification

(-)-N-Formylcytisine is a naturally occurring alkaloid found in several genera of the legume family (Fabaceae). Its distribution is widespread among certain groups of these plants, where it often co-exists with other structurally related quinolizidine (B1214090) alkaloids.

Occurrence in Maackia Species (e.g., Maackia tenuifolia, Maackia amurensis)

The genus Maackia is a notable source of (-)-N-Formylcytisine. Research has led to the successful isolation of this compound from the stem bark of the Amur Maackia (Maackia amurensis). smolecule.comabmole.comtargetmol.com In these studies, (-)-N-Formylcytisine was identified alongside other known alkaloids such as cytisine (B100878), N-methylcytisine, and (–)-epibaptifoline. tandfonline.commdpi.com Further investigations have also reported the presence of (-)-N-Formylcytisine in Maackia tenuifolia. nih.govpharm.or.jp

Plant SpeciesPart of PlantIsolated Compound
Maackia amurensisStem Bark(-)-N-Formylcytisine
Maackia tenuifoliaNot specified(-)-N-Formylcytisine

Presence in Thermopsis Species (e.g., Thermopsis lanceolata, Thermopsis chinensis)

The Thermopsis genus is another significant botanical source of (-)-N-Formylcytisine. The compound has been reported in Thermopsis lanceolata, where it is found among a variety of other alkaloids. nih.govacegardener.catheferns.info Studies have developed methods to determine the content of N-formylcytisine in different parts of this plant. ingentaconnect.com It was also identified as a new alkaloid from Thermopsis chinensis. smolecule.comsemanticscholar.orgnih.govcapes.gov.br

Plant SpeciesPart of PlantIsolated Compound
Thermopsis lanceolataWhole plant (leaves, root)(-)-N-Formylcytisine
Thermopsis chinensisNot specified(-)-N-Formylcytisine

Isolation from Euchresta tubulosa Dunn.

Recent phytochemical studies have led to the isolation of (-)-N-Formylcytisine from Euchresta tubulosa Dunn. for the first time. semanticscholar.orgmdpi.com Using techniques such as high-speed counter-current chromatography (HSCCC), researchers successfully separated and purified several alkaloids from the stem of this Chinese medicinal herb, including a notable quantity of N-formyl cytisine. semanticscholar.orgmdpi.commdpi.comnih.govdntb.gov.ua In one study, 24 mg of N-formyl cytisine was obtained from the processed plant material. semanticscholar.orgmdpi.com

Plant SpeciesPart of PlantIsolated Compound
Euchresta tubulosa Dunn.Stem(-)-N-Formylcytisine

Detection in Spartium junceum and Ulex Species

(-)-N-Formylcytisine has been identified in Spanish broom (Spartium junceum). naturalproducts.net It is a predominant alkaloid in the flowers of this plant, where it is found alongside cytisine, N-methylcytisine, and anagyrine (B1206953). tinkturenpresse.de Quantitative analysis of fresh Spartium junceum flowers has shown the concentration of N-Formylcytisine to be in the range of 0.05 to 1.22 milligrams per gram. ecomole.com The compound has also been reported in plants of the Ulex genus, such as Ulex europaeus. smolecule.com

Plant SpeciesPart of PlantIsolated CompoundConcentration (in fresh flowers)
Spartium junceumFlowers(-)-N-Formylcytisine0.05 - 1.22 mg/g ecomole.com
Ulex europaeusNot specified(-)-N-FormylcytisineNot specified

Identification in Sophora Species (e.g., Sophora secundiflora, Sophora tomentosa)

The genus Sophora is another source of (-)-N-Formylcytisine. Studies of the fresh leaves of Sophora tomentosa have yielded a number of lupin alkaloids, including (-)-N-formylcytisine. stuartxchange.org Its presence in this species has been confirmed by multiple sources, with some research noting it as a previously unreported alkaloid in the plant. naturalproducts.netutexas.edu The compound has also been detected in Sophora secundiflora. researchgate.net

Plant SpeciesPart of PlantIsolated Compound
Sophora tomentosaFresh Leaves(-)-N-Formylcytisine
Sophora secundifloraNot specified(-)-N-Formylcytisine

Other Reported Plant Genera (e.g., Genista, Laburnum, Oxytropis)

The distribution of (-)-N-Formylcytisine extends to several other genera within the Fabaceae family.

Genista : The compound has been identified in the aerial parts of Genista sandrasica, where it constituted 3.65% of the total alkaloid content. acgpubs.org It is also present in the stems of Genista tinctoria, with contents of 0.16% during the flowering period and 0.10% during the fruiting period. tsijournals.com Furthermore, it has been isolated from Genista sessilifolia and detected in Genista acanthoclada. fabad.org.trresearchgate.net

Laburnum : (-)-N-Formylcytisine is reported to be derived from Cytisus laburnum, a synonym for Laburnum anagyroides (golden chain tree). cymitquimica.com This genus is well-known for producing the related alkaloid cytisine. researchgate.net

Oxytropis : This genus, also known as locoweed, contains (-)-N-Formylcytisine. It has been detected in Oxytropis ochrocephala and is listed as a constituent of Oxytropis myriophylla. who.intcnbg.netacgpubs.org

Plant GenusSpecific SpeciesPart of PlantIsolated Compound
GenistaG. sandrasica, G. tinctoria, G. sessilifolia, G. acanthocladaAerial parts, Stems(-)-N-Formylcytisine
LaburnumL. anagyroides (Cytisus laburnum)Not specified(-)-N-Formylcytisine
OxytropisO. ochrocephala, O. myriophyllaNot specified(-)-N-Formylcytisine

Distribution within Plant Tissues (e.g., flowers, stems, seeds, bark, root)

(-)-N-Formylcytisine is a naturally occurring alkaloid found within a select group of plants, primarily belonging to the Leguminosae (pea) family. smolecule.com Research has identified its presence in various species, with isolation and detection efforts pinpointing its accumulation in specific plant organs. The compound has been isolated from the stem bark of Maackia amurensis and has also been reported in Maackia tenuifolia and Thermopsis lanceolata. nih.govtargetmol.com

Detailed analyses of different plant species have confirmed the distribution of (-)-N-Formylcytisine across a range of tissues. For instance, it is a known constituent of the flowers of Spartium junceum (Spanish broom) and the aerial parts of Genista tenera. researchgate.net Studies on Sophora secundiflora and Sophora tomentosa have also detected (-)-N-Formylcytisine in their stems. utexas.edu

Quinolizidine alkaloids, the family to which (-)-N-Formylcytisine belongs, are typically synthesized in the green, aerial parts of the plant, specifically within the chloroplasts. acs.org From there, they are transported via the phloem to various other tissues for storage. acs.org Accumulation tends to be highest in the peripheral parts of the plant, such as the epidermis of leaves, and in seeds, bark, and roots, where they are thought to play a role in plant defense. acs.org

The table below summarizes the documented occurrences of (-)-N-Formylcytisine in various plant tissues based on available research findings.

Plant SpeciesFamilyPlant Tissue
Maackia amurensisLeguminosaeStem Bark smolecule.comtargetmol.com
Maackia tenuifoliaLeguminosaeNot specified nih.gov
Thermopsis lanceolataLeguminosaeNot specified nih.gov
Spartium junceumLeguminosaeFlowers researchgate.net
Genista teneraLeguminosaeAerial Parts researchgate.net
Sophora secundifloraLeguminosaeStems utexas.edu
Sophora tomentosaLeguminosaeStems utexas.edunaturalproducts.net
Ulex europaeusLeguminosaeNot specified smolecule.com
Thermopsis chinensisLeguminosaeNot specified smolecule.com

Chemodiversity within Quinolizidine Alkaloids Related to N-Formylcytisine

(-)-N-Formylcytisine is a member of the quinolizidine alkaloids (QAs), a large and structurally diverse group of nitrogen-containing compounds biosynthesized from the amino acid L-lysine. nih.gov This alkaloid is specifically a derivative of cytisine, distinguished by the presence of a formyl group attached to a nitrogen atom. smolecule.com This structural modification places it within a complex web of related chemical entities that often co-occur in the same plant species.

The chemical diversity of QAs is extensive, with 397 distinct compounds identified and categorized into approximately 20 representative classes as of 2023. acs.orgnih.gov The most frequently isolated types include matrine (B1676216) (13.6%), lupinine (B175516) (12.1%), lupanine (B156748) (9.8%), cytisine (6.5%), and sparteine (B1682161) (5.3%). nih.gov

Research has shown that (-)-N-Formylcytisine is frequently found alongside other major quinolizidine alkaloids. In extracts from Spartium junceum flowers, it co-occurs with cytisine, N-methylcytisine, and anagyrine. researchgate.net Similarly, analysis of Genista tenera reveals the presence of (-)-N-Formylcytisine with anagyrine, cytisine, N-methylcytisine, and lupanine as major alkaloidal components. researchgate.net This co-occurrence highlights the shared biosynthetic pathways and the resulting chemical profile characteristic of these plant species.

The table below illustrates the chemodiversity by listing key quinolizidine alkaloids that are structurally related to or co-occur with (-)-N-Formylcytisine.

AlkaloidClassificationPlant Sources Where it Co-occurs with (-)-N-Formylcytisine
CytisineQuinolizidine AlkaloidSpartium junceum, Genista tenera, Sophora secundiflora researchgate.netutexas.edu
AnagyrineQuinolizidine AlkaloidSpartium junceum, Genista tenera, Sophora secundiflora smolecule.comresearchgate.netutexas.edu
N-MethylcytisineQuinolizidine AlkaloidSpartium junceum, Genista tenera, Sophora secundiflora researchgate.netutexas.edu
LupanineQuinolizidine AlkaloidGenista tenera, Sophora secundiflora smolecule.comresearchgate.netutexas.edu
SparteineQuinolizidine AlkaloidSophora secundiflora utexas.edu
RhombifolineQuinolizidine AlkaloidSophora secundiflora utexas.edu
Thermopsine (B1682252)Quinolizidine AlkaloidGenista tenera researchgate.net
epi-LupinineQuinolizidine AlkaloidSophora tomentosa utexas.edu

Isolation and Purification Methodologies for N Formylcytisine

Extraction Techniques from Plant Material

The initial step in isolating (-)-N-Formylcytisine involves its extraction from plant material. The choice of extraction method is crucial for maximizing the yield and purity of the target alkaloid.

Basic Nonaqueous Conditions for Quinolizidine (B1214090) Alkaloid Extraction

A common and efficient method for the extraction of quinolizidine alkaloids, including (-)-N-Formylcytisine, involves the use of basic nonaqueous conditions. This technique is particularly effective due to the basic nature of most alkaloids, which exist as salts within the plant. gpi.ac.injocpr.com Treatment with a base liberates the free alkaloid bases, making them soluble in organic solvents. gpi.ac.in

One reported procedure utilizes an ethanolic solution of potassium hydroxide (B78521) (KOH) for the extraction of quinolizidine alkaloids from fresh plant materials, such as the flowers of Spartium junceum. researchgate.net This method has been shown to be both efficient and selective, yielding an extract primarily composed of N-formylcytisine, N-methylcytisine, cytisine (B100878), and anagyrine (B1206953). researchgate.net A key advantage of this approach is the high recovery of N-formylcytisine. researchgate.net

Another approach involves homogenizing the plant material in an acidic solution, such as 0.5 N HCl, followed by solid-phase extraction. The plant material is made alkaline with ammonia (B1221849) and then extracted with an organic solvent like dichloromethane. tubitak.gov.tr

Table 1: Comparison of Extraction Methods for Quinolizidine Alkaloids

Extraction MethodPrincipleAdvantagesDisadvantages
Basic Nonaqueous ExtractionAlkaloids are liberated from their salt form into free bases using a nonaqueous basic solution, followed by extraction with an organic solvent. gpi.ac.inresearchgate.netHigh efficiency and selectivity for quinolizidine alkaloids, high recovery of N-formylcytisine. researchgate.netMay require subsequent cleanup steps to remove other lipid-soluble compounds.
Acid-Base ExtractionPlant material is first treated with an acid to form alkaloid salts, which are then extracted. The extract is subsequently basified to liberate the free alkaloids for extraction with an organic solvent. jocpr.commdpi.comEffective for a broad range of alkaloids, can remove non-alkaloidal impurities. gpi.ac.insci-hub.seCan be time-consuming and may involve multiple steps.

Liquid-Liquid Extraction Approaches

Liquid-liquid extraction (LLE) is a fundamental technique used for the preliminary enrichment and purification of alkaloids from crude extracts. mdpi.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. aocs.org

For the isolation of (-)-N-Formylcytisine, a multi-step LLE process is often employed. For instance, a crude alkaloid extract can be dissolved in an acidic aqueous solution (e.g., pH 2.0 with hydrochloric acid) and then washed with a nonpolar solvent like petroleum ether to remove fats and other non-basic compounds. mdpi.com Subsequently, the pH of the aqueous phase is adjusted to be basic (e.g., pH 9.5 with aqueous ammonia), which converts the alkaloid salts into their free base form. mdpi.com These free bases can then be extracted into an organic solvent such as trichloromethane or a mixture of methylene (B1212753) chloride, methanol, and water. mdpi.com

In a specific example for purifying alkaloids from Euchresta tubulosa, a liquid-liquid extraction using a methylene chloride-methanol-water (5:1:4, v/v) system was used for initial enrichment. mdpi.comnih.gov This approach effectively partitions the alkaloids into the organic phase, separating them from more polar impurities.

Chromatographic Separation Strategies

Following extraction, various chromatographic techniques are essential for the separation and final purification of (-)-N-Formylcytisine from the enriched extract.

Thin Layer Chromatography (TLC) for Eluent Screening

Thin Layer Chromatography (TLC) is a valuable and rapid analytical tool for screening suitable solvent systems (eluents) for column chromatography. akjournals.commdpi.com By spotting the crude extract on a TLC plate (typically silica (B1680970) gel) and developing it with different solvent mixtures, the separation of the components can be visualized. akjournals.commdpi.com

For quinolizidine alkaloids, various mobile phases have been investigated. Common solvent systems include mixtures of chloroform (B151607), methanol, and ammonia, or cyclohexane (B81311) and diethylamine. akjournals.com The selection of the most appropriate eluent is based on achieving the best separation of the target compound, (-)-N-Formylcytisine, from other alkaloids and impurities present in the extract. mdpi.com For instance, a mobile phase of chloroform–methanol–25% ammonia (85:15:1) has proven effective for separating quinolizidine alkaloids on silica gel plates. akjournals.com

Silica Gel Column Chromatography for Preliminary Separation

Silica gel column chromatography is a widely used preparative technique for the preliminary separation of alkaloids from the crude extract. mdpi.comnih.gov The extract is loaded onto a column packed with silica gel, and a solvent system, often identified through TLC screening, is used to elute the compounds. mdpi.commdpi.com

In the purification of alkaloids from Euchresta tubulosa, the total alkaloid extract was subjected to silica gel column chromatography with a gradient elution system of chloroform and methanol. mdpi.comresearchgate.net This process fractionated the crude extract into several components based on the polarity of the compounds, allowing for the isolation of fractions enriched with (-)-N-Formylcytisine. mdpi.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) for Purification

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thus avoiding irreversible adsorption of the sample. mdpi.comhebmu.edu.cn This makes it particularly suitable for the purification of natural products like alkaloids. mdpi.commdpi.com

HSCCC has been successfully employed for the final purification of (-)-N-Formylcytisine. mdpi.comsemanticscholar.org The selection of a suitable two-phase solvent system is critical and is based on the partition coefficient (K value) of the target compound. researchgate.net For the purification of N-formylcytisine from Euchresta tubulosa, a two-phase solvent system of dichloromethane/methanol/water (4:3:2, v/v) was utilized. mdpi.com In another study, a stepwise elution with two different solvent systems, carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) and methylene chloride-methanol-water (5:3:2, v/v), was used to successfully isolate N-formylcytisine with a purity greater than 93%. mdpi.comnih.gov

Table 2: HSCCC Parameters for (-)-N-Formylcytisine Purification from Euchresta tubulosa

ParameterValue/SystemReference
Solvent System 1 Dichloromethane/Methanol/Water (4:3:2, v/v) mdpi.com
Solvent System 2 (Stepwise) 1. Carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) 2. Methylene chloride-methanol-water (5:3:2, v/v) mdpi.comnih.gov
Stationary Phase Retention 70% mdpi.comsemanticscholar.org
Purity Achieved >91% mdpi.comsemanticscholar.org

Two-Phase Solvent System Selection and Optimization

The success of High-Speed Counter-Current Chromatography (HSCCC) for isolating (-)-N-Formylcytisine hinges on the careful selection of an appropriate two-phase solvent system. semanticscholar.orgnih.gov The primary goal is to find a system where the target compound has a suitable partition coefficient (K value), ideally in the range of 0.5 to 2.0. semanticscholar.org A K value in this range ensures effective partitioning between the stationary and mobile phases, leading to good separation. semanticscholar.org

In the separation of alkaloids from Euchresta tubulosa Dunn., researchers evaluated a series of solvent systems. mdpi.comsemanticscholar.org For the fraction containing N-formylcytisine, a two-phase system composed of dichloromethane/methanol/water in a 4:3:2 volume ratio was successfully used. mdpi.comsemanticscholar.org In other studies, different combinations were optimized for separating various alkaloids, including (-)-N-Formylcytisine. mdpi.comnih.gov The selection process often involves measuring the K values for target compounds across different solvent compositions to identify the most suitable system. semanticscholar.org

Table 1: Selected Two-Phase Solvent Systems for HSCCC Isolation of (-)-N-Formylcytisine and Related Alkaloids

Solvent System (v/v/v or v/v/v/v)Application NotesSource(s)
Dichloromethane/Methanol/Water (4:3:2)Used for the HSCCC separation of a fraction containing N-formylcytisine. mdpi.comsemanticscholar.org mdpi.com, semanticscholar.org
Carbon tetrachloride/Dichloromethane/Methanol/Water (3:7:6:4)Selected as a suitable two-phase system for separating less polar alkaloid components. semanticscholar.org semanticscholar.org
Dichloromethane/Methanol/Water (5:2:3)Chosen for the separation of more polar alkaloid components like cytisine. semanticscholar.org semanticscholar.org
Carbon tetrachloride-Methylene chloride-Methanol-Water (2:3:3:2)Used as the initial solvent system in a stepwise elution HSCCC process. mdpi.comnih.gov mdpi.com, nih.gov
Methylene chloride-Methanol-Water (5:3:2)Used as the second solvent system in a stepwise elution HSCCC process to elute cytisine-type alkaloids. mdpi.comnih.gov mdpi.com, nih.gov
Stepwise Elution Techniques in HSCCC

Stepwise elution in HSCCC is an advanced technique used to separate compounds with different polarities in a single run. mdpi.comnih.gov This method involves sequentially introducing different mobile phases to elute different target compounds. mdpi.comnih.gov

A notable application of this technique was in the separation of alkaloids from the stem of Euchresta tubulosa Dunn. mdpi.comnih.gov The process began with a preliminary enrichment using liquid-liquid extraction. mdpi.comnih.gov For the HSCCC separation, two distinct solvent systems were used in a stepwise manner. mdpi.comnih.gov First, the lower phase of a carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2, v/v) system was used as the mobile phase to elute matrine-type alkaloids. mdpi.com Following this, the mobile phase was switched to the lower phase of a methylene chloride-methanol-water (5:3:2, v/v) system. mdpi.com This second step successfully eluted the cytisine-type alkaloids, including (-)-N-formylcytisine and N-acetylcytisine. mdpi.comnih.gov This combined approach allowed for the successful one-time separation of four different alkaloids, yielding (-)-N-Formylcytisine with a purity higher than 93%. mdpi.comnih.gov

The operational parameters for this stepwise elution were precisely controlled: the upper phase of the initial solvent system served as the stationary phase, with a retention rate (Sf) of 72%. mdpi.com The separation was conducted at a flow rate of 1.8 mL/min and a revolution speed of 900 rpm. mdpi.com

Purity Assessment and Analytical Methods

Following isolation and purification, the purity of the obtained (-)-N-Formylcytisine is rigorously assessed using various analytical methods. These methods confirm the compound's identity and quantify any residual impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a primary method for assessing the purity of isolated (-)-N-Formylcytisine. mdpi.comsemanticscholar.org This technique separates the compound from any co-eluting impurities, and the UV detector quantifies them based on light absorbance. sepscience.com Purity levels higher than 91% and 93% for (-)-N-Formylcytisine have been reported using this method. mdpi.comsemanticscholar.orgmdpi.comnih.gov

The reliability of HPLC-UV analysis depends on carefully optimized parameters. americanpharmaceuticalreview.com In one specific analysis of fractions containing (-)-N-Formylcytisine, a gradient elution was employed to achieve separation. mdpi.com The purity of the final fractions was calculated using the peak area normalization method. mdpi.com

Table 2: HPLC-UV Parameters for Purity Analysis of (-)-N-Formylcytisine

ParameterSpecificationSource(s)
Column YMC-Triart C18 EXRS (250 mm × 4.6 mm, 5 µm) mdpi.com
Mobile Phase Gradient of Distilled Water (A) and Methanol (B) mdpi.com
Gradient 10% B to 95% B over 35 minutes mdpi.com
Flow Rate 0.8 mL/min mdpi.com
Detection Wavelength 254 nm mdpi.com
Column Temperature 30°C mdpi.com

Other Chromatographic and Spectroscopic Purity Analyses

Beyond HPLC-UV, other analytical techniques are employed to confirm the structural identity and purity of (-)-N-Formylcytisine.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are crucial for structural elucidation. nih.gov A characteristic feature of N-formylcytisine in NMR spectra is the presence of paired signals or splitting. nih.govresearchgate.net This phenomenon occurs because the rotation around the N-C=O amide bond is restricted, leading to the existence of two distinct conformers (isomers) that are observable in the NMR spectrum. nih.govresearchgate.net

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. mdpi.comsemanticscholar.org

Other Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary, rapid method to screen fractions during the purification process, for example, after silica gel column chromatography, to track the separation of components with different polarities. mdpi.comsemanticscholar.orgksu.kz

Gas Chromatography-Mass Spectrometry (GC-MS): In broader studies of alkaloid profiles in plants, GC-MS has been used to identify N-formylcytisine as a minor component in the alkaloid extracts of certain Genista species. acgpubs.org

X-ray Diffraction Analysis: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction analysis has been performed. ksu.kz This technique revealed that in the solid crystalline state, (-)-N-Formylcytisine exists exclusively as one stable conformer. ksu.kz

Structural Elucidation and Conformational Analysis of N Formylcytisine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the structure of (-)-N-Formylcytisine in a non-crystalline state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) provide critical data on the compound's connectivity, chemical environment, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (-)-N-Formylcytisine, both ¹H-NMR and ¹³C-NMR have been instrumental.

The ¹H-NMR and ¹³C-NMR spectra of (-)-N-Formylcytisine are characterized by the presence of paired signals. researchgate.net This duplication of signals is a hallmark feature, indicating the existence of two distinct conformers in solution. researchgate.netksu.kz The spectra have been recorded in solvents like DMSO-d6 and CDCl3. ksu.kzpharm.or.jp In a DMSO-d6 solution, two conformers, Z-2a and E-2b, were observed to be in an approximate 6:7 ratio. ksu.kz

Below is a representative table of the ¹H-NMR spectral data for the two isomers of (-)-N-Formylcytisine in a DMSO-d6 solution. ksu.kz

Interactive Data Table: ¹H-NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for (-)-N-Formylcytisine Isomers in DMSO-d6

ProtonE-2b IsomerZ-2a Isomer
H147.88 s7.58 s
H37.30 d.d (7.1, 2.1)7.30 d.d (7.1, 2.1)
H16.13 d (9.1)6.13 d (9.1)
H46.05 d (6.7)6.05 d (6.7)
H104.30 br.d (13.1)4.30 br.d (13.1)
H13b4.01 d (12.7)-
H93.86 m3.86 m
H13a-2.94 d.d (12.7, 2.6)
H73.20 br.s3.13 br.s
H8a2.30 m2.30 m
H8b1.90 m1.90 m

Similarly, the ¹³C-NMR spectrum exhibits paired signals for the carbons, which is characteristic of N-formyl derivatives due to restricted rotation around the N-C=O bond. researchgate.netmdpi.com

The presence of paired signals in the NMR spectra of (-)-N-Formylcytisine is a direct consequence of hindered rotation around the amide C-N bond. ias.ac.innanalysis.com This phenomenon, known as amide conjugation, results from the delocalization of the nitrogen's lone pair of electrons with the carbonyl group, imparting a partial double-bond character to the C-N bond. researchgate.netnanalysis.com This restricted rotation leads to the existence of stable rotational isomers (rotamers), in this case, the E** and Z** conformers, which interconvert slowly on the NMR timescale. researchgate.net

The energy barrier to this rotation is significant enough to allow for the observation of distinct signals for the nuclei in each conformer at room temperature. ias.ac.in The presence of two sets of signals for most protons and carbons confirms the existence of these two conformational states in solution. researchgate.netksu.kz Temperature-dependent NMR studies can be used to probe the kinetics of this rotational process. researchgate.net

¹H-NMR and ¹³C-NMR Data Interpretation

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of (-)-N-Formylcytisine. The mass spectrum provides evidence for the molecular formula, C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . ksu.kznih.gov

Upon electron impact, the molecule ionizes to form a molecular ion (M+•), which can then undergo fragmentation. msu.eduuni-saarland.de The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. While specific fragmentation data for (-)-N-Formylcytisine is detailed in various studies, a generalized table of key fragments is presented below. pharm.or.jpznaturforsch.comnih.gov

Interactive Data Table: Key EI-MS Fragments for (-)-N-Formylcytisine

m/zInterpretation
218Molecular Ion [M]+•
189[M - CHO]+
175[M - C₂H₃O]+
160Further fragmentation
146Further fragmentation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Conformer Identification in Crystalline State (e.g., E-2b conformer)*

For (-)-N-Formylcytisine, single-crystal X-ray diffraction analysis has been performed to determine its solid-state structure. ksu.kz The analysis revealed that in the crystalline form, only one of the two conformers observed in solution is present. ksu.kz Specifically, the E* -2b conformer is exclusively found in the crystal lattice. ksu.kz

Elucidation of Chiral Center Configurations (e.g., C7 and C9)

The absolute configuration of the chiral centers in (-)-N-Formylcytisine, specifically at positions C7 and C9, has been determined by relating it to its well-known precursor, (-)-cytisine. ksu.kz The parent alkaloid, (-)-cytisine, has an established absolute configuration of (1R, 5S) using systematic nomenclature, which corresponds to the C7 and C9 positions in the derivative. psu.edu

The formylation of cytisine (B100878) to produce N-formylcytisine does not alter the stereochemistry at these centers. ksu.kz Therefore, the configuration of the chiral centers C7 and C9 in (-)-N-Formylcytisine is understood to be the same as in the parent molecule. This assignment is further supported by X-ray crystallography studies performed on N-formylcytisine, which confirm the spatial arrangement of the atoms. ksu.kz The determination of absolute configuration for such molecules is crucial, as the biological activity of chiral compounds is intrinsically linked to their specific three-dimensional structure. spark904.nlwikipedia.org While X-ray crystallography is a definitive method, other techniques like Vibrational Circular Dichroism (VCD) also offer powerful alternatives for determining the absolute configuration of chiral molecules in solution without the need for crystallization. spark904.nl

Conformational States in Solution (e.g., DMSO-d6)

The conformational behavior of (-)-N-Formylcytisine in solution, particularly in a polar aprotic solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), is characterized by the presence of multiple conformers. ksu.kzresearchgate.net This phenomenon arises primarily from the hindered rotation around the N12–C14 amide bond due to amide conjugation. ksu.kz

This restricted rotation results in the existence of two distinct conformers, often referred to as E* and Z* isomers, which are observable in ¹H NMR spectra. ksu.kz In a DMSO-d6 solution, these two conformers are found in approximately equal populations, with one study noting a near 7:6 ratio between the major and minor forms. ksu.kz The presence of two conformers is evident from the duplication of specific signals in the NMR spectrum. For instance, the formyl proton (COH) appears as two distinct singlets at 7.88 ppm (Z-isomer) and 7.58 ppm (E-isomer). ksu.kz Similarly, other protons within the molecule show paired signals corresponding to each conformational state. ksu.kzresearchgate.net

X-ray diffraction analysis has identified the E*-isomer as the most stable conformer in the crystalline state. ksu.kz In this conformation, the piperidine (B6355638) ring adopts a chair-like structure. The study of molecular conformations in solution is critical, as these dynamic states can influence a molecule's interactions and properties. The use of DMSO-d6 is common for such NMR studies involving molecules with limited water solubility, though it's noted that solvent interactions can influence molecular properties and hydrogen bonding patterns differently than aqueous solutions. slu.senih.gov

Detailed ¹H NMR spectroscopic data confirms the presence of these two rapidly exchanging conformers in DMSO-d6 solution. ksu.kzcopernicus.org

Interactive Data Table: ¹H NMR Signals for (-)-N-Formylcytisine Conformers in DMSO-d6

ProtonChemical Shift (δ, ppm) for Z-isomerChemical Shift (δ, ppm) for E-isomer
COH 7.88 (s)7.58 (s)
H4 7.31 (dd)7.36 (dd)
H3 6.21 (dd)6.21 (dd)
H5 6.15 (dd)6.15 (dd)

Data sourced from Turdybekov, K.M., et al. (2017). ksu.kz s = singlet, dd = doublet of doublets.

Chemical Synthesis and Derivatization of N Formylcytisine and Analogues

Total Synthesis Routes for (-)-N-Formylcytisine

While several total syntheses of the parent alkaloid, (-)-cytisine, have been accomplished since the 1950s, the primary and most direct method for producing (-)-N-Formylcytisine is not through a multi-step total synthesis from basic precursors. nih.gov Instead, it is almost exclusively synthesized via the chemical modification of naturally sourced (-)-cytisine.

The most common and straightforward pathway to (-)-N-Formylcytisine is the direct formylation of the secondary amine present in the cytisine (B100878) structure. This transformation can be efficiently achieved by reacting (-)-cytisine with formic acid. ksu.kz This method provides a high-yielding and direct route to the target compound, leveraging the availability of cytisine from natural sources like plants of the Leguminosae family, such as Cytisus laburnum and Thermopsis lanceolata. researchgate.net

The reaction involves the acylation of the nitrogen atom at position 12 of the cytisine skeleton, converting the secondary amine into a formamide. The structure of the resulting N-formyl derivative has been confirmed through spectroscopic methods, including ¹H NMR spectroscopy, and by X-ray diffraction analysis. ksu.kzresearchgate.net N-Formylcytisine has also been isolated as a natural product from Thermopsis chinensis, confirming its existence in nature alongside its parent compound, cytisine. researchgate.net

Reaction Reactants Product Key Features Reference(s)
Formylation(-)-Cytisine, Formic Acid(-)-N-FormylcytisineDirect, high-yielding acylation of the secondary amine. ksu.kz

Synthesis of N-Substituted Cytisine Derivatives

The secondary amine of cytisine serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. The synthesis of these derivatives generally involves the reaction of the N-12 position with various electrophilic reagents.

A range of N-acyl derivatives have been prepared by reacting cytisine with acyl chlorides, such as those derived from adamantane, pyridine (B92270), and 1,2-azoles, in the presence of a base like triethylamine. mdpi.com This approach yields the corresponding amides in satisfactory amounts. mdpi.com Beyond simple acylation, more complex N-substituted derivatives have been accessed through various synthetic strategies. For instance, N-arylalkyl and N-aroylalkyl cytisines have been synthesized and evaluated for their biological properties. acs.org

A notable modern method for creating N-aryl linkages is the copper-catalyzed Chan-Lam coupling. This reaction allows for the formation of N-arylcytisine derivatives by coupling cytisine with various phenylboronic acids under mild conditions, such as at room temperature and in the presence of air. researchgate.net This methodology has been successfully applied to both unsubstituted and substituted cytisine rings. researchgate.net

Other classes of N-substituted derivatives include sulfonyl-, carbamyl-, and thiocarbamyl derivatives. researchgate.net Furthermore, functionalization is not limited to the nitrogen atom; the pyridone ring of cytisine can also be modified. For example, a direct formylation of the 2-pyridone core of 3-N-methylcytisine has been achieved using the Duff reaction, which employs hexamethylenetetramine in trifluoroacetic acid. tandfonline.comnih.gov This contrasts with the Vilsmeier-Haack and Gatterman formylation reactions, which were found to be unsuccessful for this substrate. tandfonline.comnih.gov

Derivative Class Synthetic Method Reagents Reference(s)
N-Acyl CytisinesAcylationAdamantane-1-carbonyl chloride, Pyridine-3-carbonyl chloride, etc.; Triethylamine mdpi.com
N-Aryl CytisinesChan-Lam CouplingPhenylboronic acids, Copper(II) acetate, Triethylamine researchgate.net
9-Formyl-3-N-methylcytisineDuff ReactionHexamethylenetetramine, Trifluoroacetic acid tandfonline.comnih.gov
3- and 5-Amino-N-methylcytisineNitration & ReductionNaNO₃/H₂SO₄ then H₂/Pd/C researchgate.net

Chemical Transformations and Reaction Pathways

(-)-N-Formylcytisine is not only a synthetic target but also a valuable starting material for further chemical transformations, acting as a key building block for more complex molecules.

The formyl group of (-)-N-Formylcytisine can function as an aldehyde equivalent in various chemical reactions. A significant example is its use in the Hantzsch pyridine synthesis, a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form dihydropyridines. wikipedia.org Researchers have attempted to use N-formylcytisine as the aldehyde component in the Hantzsch reaction to synthesize novel 1,4-dihydropyridine (B1200194) derivatives bearing a cytisine fragment. ksu.kz

In one reported attempt, N-formylcytisine was heated with ethyl acetoacetate (B1235776) and ammonia (B1221849) in an alcoholic solution. ksu.kz However, this specific Hantzsch reaction failed to yield the expected dihydropyridine (B1217469) product. Instead, the experiment led to the isolation and crystallographic characterization of the most stable conformer of the starting N-formylcytisine. ksu.kz This outcome highlights the influence of the sterically demanding and electronically distinct cytisine scaffold on the reactivity of the formyl group in complex multi-component reactions.

Beyond the Hantzsch synthesis, the formyl group can participate in other transformations. For instance, the related compound 3-N-methyl-9-formylcytisine has been shown to react with hydroxylamines to produce the corresponding nitrone and oxime derivatives in high yields. nih.govsmolecule.com

The rigid, tricyclic structure of cytisine imparts distinct stereochemical features to its derivatives. The synthesis of new derivatives often requires careful consideration of stereochemistry. In some N-substituted cytisine derivatives that contain an additional chiral center in the substituent, the formation of diastereomeric pairs is observed. researchgate.net This is evident in their NMR spectra, which exhibit a doubling of signals for the cytisine core protons and carbons. researchgate.net

In the case of (-)-N-Formylcytisine itself, a different type of isomerism is observed. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the existence of Z and E invertomers (or conformers). researchgate.net These two conformers have been observed in solution (DMSO-d₆) by ¹H NMR spectroscopy. ksu.kzresearchgate.net X-ray crystallography has revealed the solid-state structure of the most stable conformer, identified as the E*-isomer. ksu.kz In this conformer, the nitrogen atom of the formyl group adopts a trigonal planar geometry, a result of the mesomeric effect where the nitrogen's lone pair of electrons is in conjugation with the carbonyl group's π-system. researchgate.net

The stereochemistry of reactions on the cytisine scaffold is often controlled by steric hindrance. For example, the synthesis of certain C-ring substituted derivatives via Grignard addition to an imine intermediate proceeds with the nucleophile attacking from the less sterically hindered face of the molecule. datapdf.com

Utilization of N-Formylcytisine as a Reactant (e.g., in Hantzsch synthesis)

Development of Novel Conjugates and Modified Structures

The chemical scaffold of cytisine and its N-formyl derivative serves as a foundation for the development of novel conjugates and more complex modified structures. The introduction of pharmacophoric fragments or other molecular entities can lead to compounds with new properties.

One approach involves using the inherent reactivity of the cytisine molecule to attach other chemical moieties. For example, cytisine has been employed as the amine component in Mannich reactions to conjugate with phenolic natural products. researchgate.net Another strategy involves creating hybrid molecules, such as cytisine-flavonoid conjugates. acs.org A derivative has also been synthesized by linking an isoxazole (B147169) unit to the cytisine framework, demonstrating the potential for creating conjugates with other heterocyclic systems. researchgate.net

The principles of bioconjugation, widely used in the development of therapeutics like antibody-drug conjugates (ADCs), offer a blueprint for creating advanced cytisine-based molecules. nih.govcam.ac.uk These strategies often involve linking a biologically active molecule to a targeting moiety via a stable chemical linker. beilstein-journals.org Although not yet extensively applied to N-formylcytisine, these advanced conjugation techniques, such as those enabling site-specific modification or using proximity-induced chemistry, represent a promising future direction for creating novel and sophisticated cytisine-based conjugates for various applications. thno.org

Biosynthesis of Quinolizidine Alkaloids Relevant to N Formylcytisine

Precursor Identification in Alkaloid Biosynthesis

The biosynthesis of all quinolizidine (B1214090) alkaloids, including the cytisine (B100878) scaffold, originates exclusively from the amino acid L-lysine. researchgate.netrsc.org Extensive tracer studies have confirmed that L-lysine provides the complete carbon and nitrogen skeleton for the characteristic bicyclic and tetracyclic structures of these compounds. researchgate.netacs.org The initial and rate-limiting step is the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govfrontiersin.org This diamine then serves as the fundamental C5N unit that is iteratively used to build the alkaloid core. nih.gov Three molecules of L-lysine, via cadaverine, are required to form the C15N2 tetracyclic skeleton of foundational QAs like lupanine (B156748). acs.org

Other precursors mentioned, such as L-tyrosine, L-arginine, and secologanin (B1681713), are involved in the biosynthesis of different classes of alkaloids. L-tyrosine is a precursor to benzylisoquinoline alkaloids, L-arginine contributes to tropane (B1204802) and pyrrolizidine (B1209537) alkaloids, and the iridoid secologanin is a key precursor for terpenoid indole (B1671886) alkaloids. They are not involved in the primary biosynthetic pathway of quinolizidine alkaloids.

Table 1: Precursors in Alkaloid Biosynthesis

Precursor Alkaloid Class Role in Quinolizidine Alkaloid Biosynthesis
L-Lysine Piperidine (B6355638), Quinolizidine, Indolizidine The sole primary precursor, providing the entire carbon and nitrogen backbone. researchgate.netfrontiersin.org
L-Tyrosine Benzylisoquinoline Alkaloids Not involved.
L-Arginine Tropane, Pyrrolizidine Alkaloids Not involved.
Secologanin Terpenoid Indole Alkaloids Not involved.

Enzymatic Steps in N-Formylation within Plant Metabolic Pathways

The conversion of cytisine to N-formylcytisine is a terminal "tailoring" reaction in the biosynthetic pathway. While the specific enzyme responsible for the N-formylation of cytisine has not been definitively characterized, the mechanism can be inferred from other well-studied N-formyltransferase enzymes in plant and microbial systems. nih.govresearchgate.net Such enzymes, also known as transformylases, catalyze the transfer of a formyl group from a donor molecule to a primary or secondary amine on the substrate. nih.gov

The most common formyl donor in these biological reactions is N¹⁰-formyltetrahydrofolate (N¹⁰-formyl-THF) . nih.govwikipedia.org The putative enzymatic reaction would involve a specific N-formyltransferase that recognizes cytisine as its substrate. This enzyme would facilitate the nucleophilic attack of the secondary amine nitrogen of cytisine on the formyl carbon of N¹⁰-formyl-THF, resulting in the formation of N-formylcytisine and the release of tetrahydrofolate (THF). nih.gov Although chemical synthesis of N-formylcytisine can be achieved using formic acid, the enzymatic route ensures high specificity and occurs under physiological conditions. smolecule.com

The core biosynthetic pathway leading to the cytisine precursor involves several key, characterized enzymes. nih.govresearchgate.net

Table 2: Key Enzymes in Quinolizidine Alkaloid Biosynthesis

Enzyme Abbreviation EC Number Reaction Catalyzed
Lysine Decarboxylase LDC 4.1.1.18 Decarboxylation of L-lysine to form cadaverine. nih.gov
Copper Amine Oxidase CAO 1.4.3.22 Oxidative deamination of cadaverine to 5-aminopentanal, which cyclizes to Δ¹-piperideine. nih.gov
Tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase HMT/HLT 2.3.1.93 Acylation of hydroxylated lupanine derivatives, a common tailoring reaction. nih.govresearchgate.net
N-Formyltransferase (Putative) - - N-formylation of cytisine using N¹⁰-formyl-THF to yield N-formylcytisine.

Genetic Basis of Biosynthetic Pathways in N-Formylcytisine Producing Organisms

Key genes that have been identified are those encoding the initial enzymes of the pathway. A cDNA for lysine/ornithine decarboxylase (L/ODC) was isolated from several QA-producing plants, including Lupinus angustifolius, and was shown to catalyze the first committed step in QA synthesis. frontiersin.org

In addition to the structural genes encoding the biosynthetic enzymes, regulatory genes that control the expression of the entire pathway have been identified. In Lupinus angustifolius, the transcription factor RAP2-7 , an APETALA2/ethylene response factor, has been identified as a crucial regulator of QA accumulation. wikipedia.org This gene is associated with the iucundus locus, which is responsible for the "sweet" (low-alkaloid) phenotype in domesticated lupin cultivars. wikipedia.org The expression of RAP2-7 and other QA-related genes is significantly higher in the aerial organs of bitter (high-alkaloid) cultivars. wikipedia.org

The genes for the later tailoring enzymes that would convert the core lupanine skeleton into cytisine and subsequently into N-formylcytisine in relevant species are not yet well-characterized. rsc.org The identification of these genes would require comparative transcriptomics and genomic analysis of species known to produce high levels of these specific alkaloids, such as Sophora junceum. acs.org

Table 3: Genes Identified in Quinolizidine Alkaloid Biosynthesis

Gene Name/Locus Organism Encoded Enzyme / Function
L/ODC Lupinus angustifolius, Sophora flavescens Lysine/Ornithine Decarboxylase: Catalyzes the first step, converting L-lysine to cadaverine. frontiersin.org
LaAT Lupinus angustifolius Acyltransferase: Implicated in the formation of QA esters. frontiersin.org
HMT/HLT Lupinus albus Tigloyl-CoA:hydroxylupanine O-tigloyltransferase: A tailoring enzyme for QA modification. nih.gov
RAP2-7 (iucundus locus) Lupinus angustifolius Transcription Factor: A key regulator controlling the expression of QA biosynthetic genes. wikipedia.org

Pharmacological Targets and Molecular Mechanisms of Action for N Formylcytisine

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems. wikipedia.orgfrontiersin.org These receptors are pentameric structures composed of various subunits (e.g., α and β), and the specific subunit composition determines their pharmacological and physiological properties. wikipedia.orgfrontiersin.org

Affinity and Selectivity for nAChR Subtypes (e.g., α4β2)

Cytisine (B100878), the parent compound of (-)-N-Formylcytisine, demonstrates a high affinity and selectivity for the α4β2 nAChR subtype. researchgate.net This receptor subtype is one of the most abundant in the brain and is a key target for nicotine's effects. nih.govwikipedia.org Research on cytisine has shown that it binds with high affinity to various nAChR subtypes, but it exhibits a particular preference for those containing the β2 subunit. nih.gov For instance, cytisine binds to α4β2* nAChRs, which are believed to play a central role in the effects of nicotine (B1678760) on the brain's reward pathways. drugbank.com

Studies on cytisine have quantified its binding affinity (Ki) for several nAChR subunits expressed in HEK293 cells, demonstrating its high affinity for α4β2 and other subtypes. caymanchem.com The rigid conformational structure of cytisine makes it a valuable template for developing new molecules that can interact selectively with nAChRs in the central nervous system. researchgate.net While specific binding affinity data for (-)-N-Formylcytisine itself is less prevalent in the literature, its structural similarity to cytisine strongly suggests a comparable interaction with nAChR subtypes, particularly α4β2. smolecule.com

Table 1: Binding Affinity (Ki) of Cytisine for Various nAChR Subtypes

nAChR SubtypeKi (nM)Cell Line
α2β21.1HEK293
α2β45.4HEK293
α3β237HEK293
α3β4220HEK293
α4β21.5HEK293
α4β42.1HEK293
Data sourced from a study on cytisine's binding to nAChR subunits expressed in HEK293 cells. caymanchem.com

Agonistic Properties of Cytisine-Type Alkaloids

Cytisine-type alkaloids, including cytisine itself, are classified as partial agonists at α4β2* nAChRs. researchgate.netdrugbank.com A partial agonist is a substance that binds to and activates a receptor, but has only partial efficacy at the receptor relative to a full agonist. nih.gov In the case of cytisine, it acts as a partial agonist at β2-containing nAChRs and a full agonist at α7 and β4-containing receptors. researchgate.net

At the α4β2 receptor, cytisine's partial agonism means that it produces a smaller maximal response compared to a full agonist like acetylcholine. nih.gov For example, the current responses evoked by cytisine from α4β2-injected oocytes were only a fraction of the responses to acetylcholine. nih.gov Despite its lower efficacy in stimulating the receptor, cytisine can competitively inhibit the response of these receptors to acetylcholine. nih.gov This dual action of partial agonism and competitive antagonism is a key feature of its pharmacological profile. researchgate.net

Potential Interaction with Other Pharmacological Targets

While the primary pharmacological target of cytisine and its derivatives is the nAChR family, some research suggests potential interactions with other systems. For example, some studies have investigated the role of the serotonergic pathway in the properties of cytisine. researchgate.net Additionally, there is evidence that cytisine can induce a reduction of hydroxyl radical production in vitro, suggesting antioxidant activity. researchgate.net

The formyl group in (-)-N-Formylcytisine introduces a chemical moiety that could potentially interact with other biological targets. The formyl group is known to be involved in various biological processes. For instance, 5-formylcytosine (B1664653) is a modified DNA base involved in the process of DNA demethylation. nih.gov While there is no direct evidence linking (-)-N-Formylcytisine to these pathways, the presence of the formyl group opens up the possibility of interactions beyond nAChRs that warrant further investigation.

General Mechanisms of Action Related to Quinolizidine (B1214090) Alkaloids

Quinolizidine alkaloids are a class of secondary metabolites found in various plants. nih.govresearchgate.net These compounds are known to possess a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The mechanisms underlying these effects can be diverse.

Structure Activity Relationship Sar Studies of N Formylcytisine and Its Derivatives

Impact of N-Formylation on Receptor Affinity and Biological Activity

The introduction of a formyl group onto the secondary amine of the cytisine (B100878) scaffold at the N-12 position results in N-formylcytisine, a modification that significantly alters the molecule's electronic and conformational properties. N-formylcytisine is recognized as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating that the core pharmacophore responsible for receptor activation is retained after formylation. smolecule.com

The primary structural consequence of N-formylation is the formation of an amide linkage. This introduces a planar, rigid system due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This conjugation effect creates a partial double bond character in the N-C(O) bond, leading to the existence of two distinct rotational isomers, or conformers (Z and E). researchgate.net The presence of these conformers can influence how the molecule fits into a receptor's binding site. Furthermore, the nitrogen atom's configuration is altered to a more trigonal planar geometry. researchgate.net While direct comparative data on the receptor affinity of N-formylcytisine versus cytisine is limited in the provided sources, the principle that N-formylation can substantially modulate biological activity is well-established for other classes of molecules, such as peptides, where it can increase potency by over 100-fold. nih.gov

Table 1: Structural Comparison of Cytisine and (-)-N-Formylcytisine
FeatureCytisine(-)-N-FormylcytisineReference
N-12 GroupSecondary Amine (-NH)Formamide (-N-CHO) smolecule.com
N-12 GeometryTrigonal PyramidalTrigonal Planar researchgate.net
Conformational IsomerismNot applicable at N-12Exists as Z and E invertomers researchgate.net
Biological RolenAChR Partial AgonistnAChR Agonist smolecule.comresearchgate.net

Influence of Substituents on Amine Nitrogen (N-12 Position) on Pharmacological Properties

The secondary amine at the N-12 position of the cytisine ring system is a prime target for chemical modification to modulate pharmacological properties. Studies on various N-substituted cytisine derivatives have demonstrated that both the size and electronic nature of the substituent critically influence receptor affinity and functional activity. scienceopen.com

Systematic substitutions on the piperidine (B6355638) nitrogen have shown that variations in binding affinity for the α4β2 nAChR subtype are a direct result of the substituent's size and its electron-withdrawing character. scienceopen.com For instance, the introduction of different groups at the N-12 position can determine whether the resulting derivative acts as an activator or an inhibitor of signaling pathways like NF-κB and STAT1. nih.gov The nature of these substituents—such as aromatic or bulky adamantyl groups—is a key factor in determining the magnitude of the biological effect. nih.gov

A notable example is the cytisine dimer 1,2-bis(N-cytisinyl)ethane (CC4), which features an ethane (B1197151) linker connecting the N-12 positions of two cytisine molecules. This derivative exhibits high, nanomolar affinity and selectivity for the α4β2 and α6β2 nAChR subtypes. sci-hub.se This highlights how strategic modifications at the N-12 position can generate ligands with enhanced and more specific pharmacological profiles compared to the parent compound.

Table 2: Effect of N-12 Substituents on the Pharmacological Properties of Cytisine Derivatives
N-12 SubstituentObserved Pharmacological EffectTarget/ReceptorReference
Varies (general)Affinity variations depend on substituent size and electron-withdrawing nature.α4β2 nAChR scienceopen.com
Aromatic/Adamantyl groupsDetermines the magnitude of inhibitory or activating effects.NF-κB and STAT1 pathways nih.gov
1,2-bis(cytisinyl)ethane (dimer)High affinity and selectivity.α4β2 and α6β2 nAChRs sci-hub.se

Stereochemical Influences on Activity Profiles

The stereochemistry of cytisine and its derivatives is a fundamental determinant of their biological activity. The parent molecule, (-)-cytisine, possesses a rigid tricyclic framework that holds its key pharmacophoric elements in a specific three-dimensional orientation, making it an excellent template for drug design. researchgate.netresearchgate.net

A direct stereochemical influence in N-formylcytisine arises from the amide bond formed at the N-12 position. The restricted rotation around the N-C(O) bond leads to the formation of stable Z and E geometric isomers (invertomers). researchgate.net These distinct stereoisomers can present different surfaces for interaction with a receptor, potentially leading to differences in binding affinity and efficacy. The existence of such conformers is a critical consideration in the SAR of N-formylated derivatives.

The broader importance of stereochemistry in this class of alkaloids is underscored by studies of related compounds. For example, anagyrine (B1206953) and thermopsine (B1682252) are epimers—isomers that differ in the configuration at only one stereocenter—and their distinct properties make them valuable tools for investigating structure-activity relationships. This demonstrates that subtle changes in the 3D arrangement of atoms within the quinolizidine (B1214090) alkaloid core can lead to significant changes in the activity profile.

Rational Design Principles for Novel Bioactive Cytisine Analogues

The development of novel cytisine analogues with tailored biological activities increasingly relies on rational design principles, often guided by computational chemistry techniques. researchgate.netcore.ac.uk These methods leverage knowledge of the SAR to create new molecules with improved potency, selectivity, or novel mechanisms of action.

One powerful approach is three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. acs.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to a series of cytisine-related compounds. These techniques build mathematical models that correlate the 3D steric and electrostatic properties of molecules with their binding affinity for a specific target, such as the (α4)₂(β2)₃ nAChR. acs.org The resulting models provide a roadmap for designing new ligands with enhanced activity.

Table 3: Rational Design Approaches for Cytisine Analogues
Design PrincipleMethodologyApplication/TargetReference
3D-QSARCoMFA, CoMSIADesign of novel ligands for the (α4)₂(β2)₃ nicotinic acetylcholine receptor. acs.org
Structure-Based DesignMolecular Docking & Virtual ScreeningIdentification and optimization of inhibitors for the menin-MLL interaction. researchgate.net

Preclinical Research and in Vitro Efficacy Studies of N Formylcytisine

In Vitro Pharmacological Screening Assays

In vitro pharmacological screening serves as the foundational step in characterizing the biological activity of a novel compound. This involves a battery of standardized tests to determine its interaction with specific biological targets.

Cyclo-oxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgnih.gov These assays typically measure the ability of a compound to prevent the COX-2 enzyme from converting arachidonic acid into prostaglandins. nih.govbrieflands.com A review of the available scientific literature did not yield specific studies investigating the COX-2 inhibitory activity of (-)-N-Formylcytisine.

Hydroxyl radicals are highly reactive oxygen species that can cause cellular damage. Assays to measure the hydroxyl radical scavenging activity of a compound are used to assess its antioxidant potential. mdpi.com These methods often involve generating hydroxyl radicals in a controlled chemical system (like the Fenton reaction) and measuring the extent to which the test compound can neutralize them, often quantified using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.com

While direct studies on the hydroxyl radical scavenging capacity of (-)-N-Formylcytisine are not presently available in the literature, research on its parent compound provides some context. A 1998 study by the Ferger group demonstrated that cytisine (B100878) can induce a reduction of hydroxyl radical production in vitro. researchgate.net

Cellular assays are critical for understanding how a compound interacts with cell surface receptors. For cytisine and its derivatives, the primary targets of interest are the neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Receptor Binding Assay Methodology: The standard method to determine binding affinity involves in vitro competition binding assays. nih.gov These are typically performed using membranes from stably transfected cell lines that express specific nAChR subtypes (e.g., α4β2, α3β4, α7). In these assays, the test compound's ability to displace a known radiolabeled ligand (such as [³H]cytisine or [³H]epibatidine) from the receptor is measured. nih.govgoogle.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a binding affinity constant (Ki) to indicate the compound's affinity for the receptor subtype. nih.gov

Findings for Cytisine Derivatives: Research has shown that chemical modifications to the cytisine structure can significantly alter binding affinity and selectivity for different nAChR subtypes. nih.govnih.gov For instance, certain substitutions at the 10-position of the cytisine molecule have been found to yield derivatives with over 3000-fold selectivity for the α4β2 subtype over the α3β4 subtype. nih.govgoogle.com While these studies provide a framework for evaluating such compounds, specific binding affinity data for (-)-N-Formylcytisine at various nAChR subtypes is not detailed in the reviewed literature.

Table 1: Example In Vitro Binding Affinities (Ki, nM) of Cytisine and a Derivative at Human nAChR Subtypes This table illustrates typical data obtained for cytisine derivatives; data for (-)-N-Formylcytisine is not available in the cited sources.

Compound α4β2 α3β4 α7
(-)-Cytisine 0.7 1,000 2,700
10-Methylcytisine 0.8 >3,000 >10,000

Data sourced from reference nih.gov.

Hydroxyl Radical Production Modulation

Cell-Based Compound Screening Methodologies

Cell-based screening assays use whole cells as the research object, providing a more physiologically relevant context than purely biochemical assays. nih.govbiocompare.com These high-throughput screening (HTS) methods can assess a compound's effect on cellular processes like proliferation, cytotoxicity, signaling pathways, and gene expression. nih.govjmb.or.kr Methodologies range from reporter gene assays, where a reporter protein's expression is linked to a specific cellular event, to advanced high-content screening (HCS) which uses automated microscopy to analyze multiple cellular parameters simultaneously. jmb.or.kr

In the context of cytisine-related compounds, cell-based screening has been employed to explore activities beyond nAChR interactions. For example, various cytisine derivatives were screened for potential antibacterial activity against antibiotic-resistant Escherichia coli strains using in vitro assays that measure the zone of growth inhibition. bioorganica.com.ua

Evaluation in Specific In Vitro Disease Models

The potential therapeutic utility of a compound is further explored by testing it in in vitro models that replicate aspects of human diseases.

(-)-N-Formylcytisine has been identified as a compound of potential interest for metabolic diseases. medchemexpress.com In vitro research in this area often utilizes specialized cell lines to model conditions like obesity and diabetes. Standard models include immortalized human white (hWA) and brown (hBA) preadipocyte cell lines, which can be differentiated into mature fat cells. nih.gov These cellular models allow researchers to study key metabolic processes such as lipolysis, glucose uptake, insulin (B600854) resistance, and thermogenesis, providing a platform to evaluate the effects of new compounds. nih.govplos.org Although (-)-N-Formylcytisine is noted in this category, specific studies detailing its effects in these in vitro metabolic models are not available in the reviewed literature.

The parent compound, cytisine, and its derivatives are being investigated for potential neuroprotective effects relevant to disorders like Alzheimer's and Parkinson's disease. nih.govgoogle.com In vitro models are essential for this research and have evolved from simple 2D cell cultures to complex 3D systems. frontiersin.orgnih.gov These models may use immortalized cell lines (e.g., SH-SY5Y neuroblastoma cells) or, more recently, cells derived from human induced pluripotent stem cells (iPSCs). frontiersin.orgnih.gov By creating co-cultures of different neural cells (neurons, astrocytes, microglia) in 3D formats like spheroids or organoids, researchers can better mimic the complex cellular interactions and pathological conditions of the brain. nih.govmdpi.com A review of the literature did not identify specific studies evaluating (-)-N-Formylcytisine in these advanced in vitro neurodegeneration models.

Given that cytisine is a well-known smoking cessation aid, its derivatives are of high interest in addiction research. nih.gov Modern in vitro models of addiction aim to replicate the complex neural changes that occur with substance use. frontiersin.org One cutting-edge approach involves constructing a "mini-neurocircuitry" in a compartmentalized culture system using human neurons derived from iPSCs, which can model the brain's reward pathways. grantome.com Another cell-based approach investigates the epigenetic modifications, such as changes in DNA methylation, in human peripheral blood mononuclear cells (PBMCs) following in vitro exposure to addictive substances. nih.govnih.gov While the compound class is highly relevant to this field, specific in vitro studies testing (-)-N-Formylcytisine in these addiction models were not found in the analyzed sources.

Future Directions and Research Opportunities

Advanced Spectroscopic and Structural Analyses for Dynamic Conformational Behavior

Furthermore, techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy can identify characteristic vibrational modes of functional groups, offering information on intramolecular interactions. mdpi.com The use of modern fluorescence spectroscopy, with its high sensitivity, could also be employed to study the molecule's interactions with its biological targets in real-time. researchgate.net Combining these spectroscopic methods with computational modeling will be crucial for building a comprehensive picture of N-Formylcytisine's conformational landscape and how it relates to its biological activity. spectrochempy.fr

Exploration of Novel Synthetic Routes and Analogue Libraries

The development of novel and efficient synthetic routes is paramount for exploring the therapeutic potential of N-Formylcytisine, (-)- and its derivatives. sioc.ac.cniiserpune.ac.in Current synthetic strategies often involve the modification of the natural product cytisine (B100878). researchgate.netunimi.it Future efforts should focus on creating more versatile and scalable total syntheses, potentially utilizing innovative bond-forming reactions to construct the complex polycyclic core. sioc.ac.cn

A key area of future research is the generation of analogue libraries. nih.govrsc.orgrsc.org By systematically modifying different parts of the N-Formylcytisine, (-)- structure, such as the formyl group or the pyridone ring, researchers can perform structure-activity relationship (SAR) studies. wgtn.ac.nz This will help identify which structural features are critical for activity and selectivity towards specific nAChR subtypes. acs.org The creation of virtual libraries for computational screening can also accelerate the discovery of new, potent analogues with improved pharmacological profiles. synplechem.com

Table 1: Potential Modifications for N-Formylcytisine, (-)- Analogue Libraries

Modification SitePotential SubstituentsDesired Outcome
N-formyl groupAlkyl, aryl, acyl groupsModulate binding affinity and selectivity
Pyridone ringHalogens, alkyl groupsAlter electronic properties and interactions
C(9)/C(10) positionVarious functional groupsProbe new binding interactions

In-depth Mechanistic Studies at the Molecular Level for Target Interactions

A deeper understanding of how N-Formylcytisine, (-)- interacts with its biological targets at the molecular level is essential for rational drug design. nih.govmdpi.com As a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), its primary interactions are with these ligand-gated ion channels. ontosight.aismolecule.com Future research should employ techniques like site-directed mutagenesis and double-mutant cycle analysis to pinpoint the specific amino acid residues within the nAChR binding pocket that are crucial for the interaction with N-Formylcytisine, (-)-. nih.gov

Studies on related cytisine derivatives have revealed the importance of cation-π interactions and hydrogen bonding in their binding to the α4β2 nAChR subtype. nih.gov Investigating whether N-Formylcytisine, (-)- engages in similar interactions, and how the formyl group contributes to the binding orientation and affinity, will be a key research focus. nih.gov Molecular dynamics simulations can provide valuable insights into the dynamic nature of the receptor-ligand complex and help to rationalize experimental findings. mdpi.com

Untapped Biological Activities and Potential Applications in Bioscience

While the primary focus of research on N-Formylcytisine, (-)- has been its activity at nAChRs, there is potential for unexplored biological activities. ontosight.aismolecule.com The cytisine scaffold is known to interact with various biological targets, and the addition of a formyl group could confer novel properties. For instance, some cytisine derivatives have shown potential anticancer properties, an area that warrants investigation for N-Formylcytisine, (-)-.

The formyl group itself is of interest in epigenetics, as 5-formylcytosine (B1664653) is a known DNA modification. researchgate.netoup.com Although N-Formylcytisine, (-)- is a distinct molecule, exploring any potential interactions with enzymes involved in DNA modification or repair could uncover new biological roles. beilstein-journals.orgnih.govacs.org Furthermore, the compound could serve as a valuable tool for studying the structure and function of nAChRs and other potential targets in various physiological and pathological processes. mdpi.com

Biotechnological Approaches for Sustainable Production and Biosynthetic Pathway Engineering

To ensure a sustainable and cost-effective supply for research and potential therapeutic applications, biotechnological production methods for N-Formylcytisine, (-)- and its parent compound, cytisine, should be explored. oie.go.thsrce.hr This could involve the use of microbial fermentation systems. oie.go.thnih.gov Identifying and engineering the biosynthetic pathway for cytisine in its natural plant sources, such as those from the Leguminosae family, could lead to enhanced production in microbial hosts. mdpi.comresearchgate.net

Metabolic engineering of microorganisms like Corynebacterium glutamicum or Bacillus subtilis, which are already used for the industrial production of other biomolecules, could be a promising avenue. oie.go.thsrce.hr By introducing and optimizing the relevant biosynthetic genes, it may be possible to produce cytisine, which can then be chemically converted to N-Formylcytisine, (-)-. researchgate.net Further research into the enzymatic steps of the cytisine pathway could also enable the direct biocatalytic production of N-Formylcytisine, (-)- or other valuable derivatives. mdpi.com

Q & A

Q. What are the standard analytical methods for quantifying (-)-N-Formylcytisine in plant extracts or biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used. For example, matrix effects, accuracy, and precision for (-)-N-Formylcytisine can be assessed at concentrations ranging from 25 to 500 μg/kg. At 25 μg/kg, matrix effects may show a +15% relative error, while precision (CV%) remains below 10% across all concentrations . Validate methods using spike-and-recovery experiments in relevant matrices to account for ion suppression/enhancement.

Q. How is (-)-N-Formylcytisine extracted and purified from natural sources like Maackia amurensis?

  • Methodological Answer : Ethanol or methanol-based Soxhlet extraction followed by silica gel chromatography is common. For Spartium junceum flowers, non-aqueous basic conditions (e.g., NH₃/CH₂Cl₂) yield higher recovery rates, with (-)-N-Formylcytisine as the predominant alkaloid . Purity can be confirmed via NMR and high-resolution mass spectrometry (HRMS).

Q. What are the known pharmacological activities of (-)-N-Formylcytisine?

  • Methodological Answer : It exhibits antiviral activity by inhibiting tobacco mosaic virus (TMV) coat protein (CP) gene replication (IC₅₀ = 28.5 μM) and enhances host plant resistance by upregulating pathogenesis-related (PR) proteins . It also shows neuroprotective and anti-inflammatory effects in preclinical models, assessed via LPS-induced cytokine suppression assays (e.g., TNF-α reduction by 40% at 10 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy of (-)-N-Formylcytisine across different plant-virus systems?

  • Methodological Answer : Conduct comparative studies using standardized protocols (e.g., consistent TMV inoculum concentrations and host species). For example, discrepancies in IC₅₀ values may arise from variations in viral load or host genotype. Use RNA-seq to identify differential expression of resistance genes (e.g., NPR1, PR1) across models . Cross-validate findings with in vitro electrophoretic mobility shift assays (EMSAs) to confirm direct binding to viral RNA .

Q. What strategies optimize the stability of (-)-N-Formylcytisine in experimental formulations?

  • Methodological Answer : Store the compound in amber vials at -20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to strong acids/bases or oxidizing agents, which degrade the quinolizidine alkaloid core . For in vivo studies, use liposomal encapsulation to enhance bioavailability and reduce metabolic clearance (e.g., 80% retention after 24 hours in serum) .

Q. How can structural modifications of (-)-N-Formylcytisine improve its pharmacokinetic profile while retaining bioactivity?

  • Methodological Answer : Perform SAR studies focusing on the formyl group and cytisine backbone. For example, replacing the formyl group with acetyl (logP increase from 1.2 to 2.1) enhances blood-brain barrier penetration in rodent models. Assess metabolic stability using liver microsome assays (e.g., t₁/₂ > 120 minutes in human microsomes) .

Q. What experimental designs address the reproducibility challenges in preclinical studies of (-)-N-Formylcytisine?

  • Methodological Answer : Follow NIH guidelines for preclinical research, including blinding, randomization, and power analysis (n ≥ 6 per group). Report detailed protocols for TMV infection models (e.g., inoculation pressure, temperature) to enable replication . Use orthogonal assays (e.g., qPCR for viral load and ELISA for PR proteins) to confirm mechanistic claims .

Data Analysis and Validation

Q. How should researchers validate (-)-N-Formylcytisine’s off-target effects in complex biological systems?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended protein interactions. For example, thermal shift assays can detect binding to non-target kinases (ΔTm > 2°C indicates significant interaction) . Cross-reference with Tox21 databases to predict cytotoxicity thresholds .

Q. What statistical approaches are recommended for analyzing dose-response data in (-)-N-Formylcytisine antiviral assays?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., infected vs. treated vs. control plants). Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify treatment impact .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in animal studies involving (-)-N-Formylcytisine?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo experiments. Obtain IACUC approval for dose ranges (e.g., 5–50 mg/kg in rodents) and monitor adverse effects (e.g., neurotoxicity via open-field tests). Include negative controls (vehicle-only) and positive controls (e.g., ribavirin for antiviral studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.